molecular formula C8H5NO3S B6281664 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid CAS No. 1443295-16-6

3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid

Cat. No. B6281664
CAS RN: 1443295-16-6
M. Wt: 195.2
InChI Key:
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Description

3-Oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid (ODBCA) is a heterocyclic organic compound that is widely used in the field of organic chemistry. It is a versatile building block for the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. ODBCA is also an important intermediate in the synthesis of several drugs, such as aspirin, ibuprofen, and naproxen. The structure of ODBCA is composed of an aromatic ring, an oxygen atom, a sulfur atom, and a carboxylic acid group. The presence of these functional groups makes ODBCA a highly reactive compound, which is why it is used in the synthesis of a wide range of compounds.

Mechanism of Action

The mechanism of action of 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid is based on its ability to form a complex with a variety of functional groups. This ability allows it to act as a catalyst in a wide range of reactions. For example, when 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid is reacted with an aldehyde, it forms an imine, which is then reacted with a carboxylic acid to form 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid. Furthermore, 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid can also act as a Lewis acid, which allows it to act as a catalyst for the formation of a variety of different compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid are largely unknown. However, it has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various diseases. Additionally, 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid has been shown to possess antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The use of 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid in laboratory experiments has several advantages. Firstly, it is a highly reactive compound, which makes it suitable for the synthesis of a wide range of compounds. Additionally, it is relatively inexpensive and can be easily synthesized in high yields. However, there are also some limitations to the use of 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid in laboratory experiments. For example, it is highly sensitive to light and air, which can lead to the formation of by-products that can interfere with the desired reaction.

Future Directions

The future of 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid is promising, as it has potential applications in a variety of fields. Firstly, it could be used in the synthesis of novel compounds, such as dyes, agrochemicals, and pharmaceuticals. Additionally, it could be used in the synthesis of polymers and polymeric materials. Furthermore, it could be used in the synthesis of peptides and small organic molecules. Finally, it could be used in the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid is typically accomplished using a two-step process. The first step involves the reaction of an aromatic amine with an aldehyde in the presence of a strong base. This reaction produces an imine, which is then reacted with a carboxylic acid in the presence of a strong acid. This reaction yields 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid as the product. This method is highly efficient and can be used to synthesize 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid in high yields.

Scientific Research Applications

3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Additionally, it has been used in the synthesis of polymers and polymeric materials. 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid has also been used in the synthesis of peptides, which are important molecules in the field of biochemistry. Furthermore, 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid has been used in the synthesis of small organic molecules, such as flavonoids, which are important compounds in the field of medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid involves the condensation of 2-aminobenzenethiol with ethyl acetoacetate followed by oxidation and decarboxylation.", "Starting Materials": [ "2-aminobenzenethiol", "ethyl acetoacetate", "hydrogen peroxide", "sodium hydroxide", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzenethiol with ethyl acetoacetate in the presence of sulfuric acid to form 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid ethyl ester.", "Step 2: Oxidation of the ethyl ester using hydrogen peroxide and sodium hydroxide to form the corresponding carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid using heat to yield the final product, 3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid." ] }

CAS RN

1443295-16-6

Product Name

3-oxo-1,3-dihydro-2,1-benzothiazole-5-carboxylic acid

Molecular Formula

C8H5NO3S

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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